Methyl 2-(piperidin-4-yl)acetate hydrochloride
Overview
Description
“Methyl 2-(piperidin-4-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is in the form of a crystal or powder .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H . The InChI key is ADBDFGZYGJGDNJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is stored at room temperature . The physical form of this compound is a crystal or powder .Scientific Research Applications
Radioligand for Dopamine D4 Receptor Studies
Methyl 2-(piperidin-4-yl)acetate hydrochloride has been studied as a precursor in the synthesis of radioligands like SB-235753 for non-invasive assessment of dopamine D4 receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2000).
Metabolic Activity in Obese Rats
A derivative of this compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, demonstrated a reduction in food intake and weight gain in obese rats, indicating potential metabolic activity (Massicot et al., 1985).
Synthesis of Novel Compounds
It serves as a building block in the synthesis of novel compounds. For example, it was used in the stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines and further transformation into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch et al., 2012).
Study on Feeding Behavior
This compound, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride, was tested for its effect on feeding behavior, demonstrating impact on the satiety center and reducing obesity in mice (Massicot et al., 1984).
Catalyst in Organic Synthesis
Used as a catalyst in organic synthesis, such as in the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds (Mokhtary & Torabi, 2017).
Structure Analysis in Crystallography
The compound played a role in crystallography for analyzing the molecular structure of synthesized compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate (Khan et al., 2013).
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “Methyl 2-(piperidin-4-yl)acetate hydrochloride”, as a piperidine derivative, may have potential applications in the pharmaceutical industry.
Properties
IUPAC Name |
methyl 2-piperidin-4-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDFGZYGJGDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593633 | |
Record name | Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81270-37-3 | |
Record name | Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4-Piperidyl)acetate Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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